molecular formula C8H13NO4 B2907428 4-Azaspiro[2.4]heptane oxalate CAS No. 1523571-00-7; 1980063-52-2; 95442-76-5

4-Azaspiro[2.4]heptane oxalate

Cat. No.: B2907428
CAS No.: 1523571-00-7; 1980063-52-2; 95442-76-5
M. Wt: 187.195
InChI Key: RONUESAJAGMNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.4]heptane oxalate is a spirocyclic pyrrolidine derivative characterized by a nitrogen atom at the 4-position and a cyclopropane ring fused to the pyrrolidine core. Its synthesis typically begins with tert-butyl cyclopropanecarboxylate, employing scalable methodologies (5–7 steps) that achieve total yields up to 24% at a 100 g scale . The compound is a key intermediate in medicinal chemistry, serving as a conformationally constrained building block for drug discovery .

Key physical properties include:

  • Hydrochloride salt: Melting point 80–81°C (decomposition), molecular formula C₇H₁₄ClNO₂S, and 92% yield .
  • tert-Butyl carboxylate derivative: Colorless oil with 95% yield and molecular formula C₁₅H₂₃F₃N₂O₃ .

Properties

IUPAC Name

4-azaspiro[2.4]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.C2H2O4/c1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONUESAJAGMNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Alkylation and Cyclization Reactions

The synthesis of 4-azaspiro[2.4]heptane oxalate involves alkylation and oxidative cyclization as critical steps:

  • Alkylation of Aniline Derivatives :
    2-Fluoro-4-nitroaniline reacts with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions to form the azetidine ring. Optimal yields (87%) are achieved using NaOH in sulfolane at 100 g scale .
  • Oxidative Cyclization :
    Oxidative cyclizations using Oxone® in formic acid are employed to stabilize the spirocyclic framework.

Table 1: Synthesis Optimization

ParameterConditionsYield (%)Purity (%)Source
Alkylation (NaOH)50% NaOH, sulfolane, 80°C87>99
Oxidative CyclizationOxone®/formic acid, RT56N/A

Salt Formation

This compound is synthesized as a hemioxalate salt (C₁₄H₂₄N₂O₄) for improved stability. The oxalate counterion enhances crystallinity and reduces hygroscopicity .

Base-Dependent Reactivity

  • Cs₂CO₃ vs. K₂CO₃ :
    Cs₂CO₃ accelerates cyclization due to higher solubility, achieving >90% conversion. K₂CO₃ requires phase transfer catalysts (e.g., TBAI) for comparable efficiency .
  • Impurity Formation :
    Secondary alkylation byproducts (e.g., impurity 6 ) form via competing nucleophilic pathways. Slow reagent addition reduces impurity levels to <5% .

Table 2: Reaction Outcomes with Different Bases

BaseAdditiveConversion (%)Impurity (%)
Cs₂CO₃None935
K₂CO₃TBAI (0.1 eq)887

Stability Under Reaction Conditions

  • Thermal Stability :
    Decomposition occurs above 150°C, limiting high-temperature applications .
  • pH Sensitivity :
    Stable in acidic to neutral conditions (pH 4–7), but degrades under strong alkaline conditions (pH >10) .

Antibiotic Intermediate

The compound serves as a precursor for TBI-223 , a tuberculosis drug candidate. Key steps include:

Peptide Modifications

4-Azaspiro[2.4]heptane derivatives are incorporated into peptide backbones to enhance metabolic stability. Example:

  • Masp Inhibitors :
    Used in the synthesis of ((N-Me)G)-IC+SRSLP-(Oic)-I-(Pen)+I-(5-Azaspiro[2.4]heptane) for chronic kidney disease treatment .

Comparative Stability Data

Table 3: Stability Profile

PropertyValue/ObservationSource
HygroscopicityLow (hemioxalate form)
Oxidative DegradationResistant to air oxidation
PhotostabilityStable under UV light

Critical Challenges and Solutions

  • Impurity Control :
    Optimized slow addition of reagents reduces byproduct formation .
  • Cost-Effective Scaling :
    Replacing Cs₂CO₃ with K₂CO₃/TBAI lowers reagent costs without compromising yield .

Comparison with Similar Compounds

Structural Differences

Spirocyclic compounds vary in heteroatom placement, ring size, and substituents, leading to distinct physicochemical and biological properties:

Compound Core Structure Substituents/Modifications Molecular Formula Molecular Weight
4-Azaspiro[2.4]heptane oxalate Spiro[2.4]heptane with N at 4-position Oxalate counterion, cyclopropane ring C₇H₁₁NO₅ 189.17
5-Azaspiro[2.4]heptane Spiro[2.4]heptane with N at 5-position None C₆H₁₁N 97.16
4-Oxa-5-azaspiro[2.4]heptane Oxygen at 4-position, N at 5-position Methyl and phenyl substituents C₁₂H₁₅NO 189.25
2-Oxa-6-azaspiro[3.3]heptane oxalate Spiro[3.3]heptane with O and N Oxalate counterion, 3.3-heptane ring C₁₃H₂₀N₂O₅ 284.31
6,6-Difluoro-4-azaspiro[2.4]heptane HCl Fluorine substituents Two fluorine atoms on cyclopropane C₆H₁₀ClF₂N 185.60

Physical Properties

Compound Melting Point (°C) Yield (%) Physical State
4-Azaspiro[2.4]heptane HCl 80–81 (dec.) 92 Beige solid
1-Azaspiro[4.5]decane-2-carboxylic acid (3e) 171–173 61 Beige powder
4-Oxa-5-azaspiro[2.4]heptane derivative N/A N/A Colorless solid
8-Oxa-2-azaspiro[4.5]decane oxalate N/A N/A Crystalline solid

Key Research Findings

  • Biological Selectivity : The 4-aza configuration confers unique enzyme inhibition profiles compared to 5-aza or oxa-aza variants .
  • Commercial Availability : 4-Azaspiro[2.4]heptane hydrochloride is commercially available (e.g., 250 mg for 7100 CNY), while niche derivatives require custom synthesis .

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